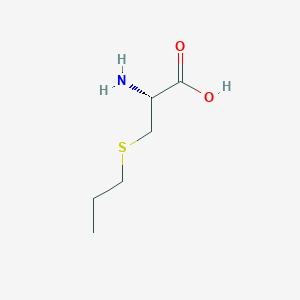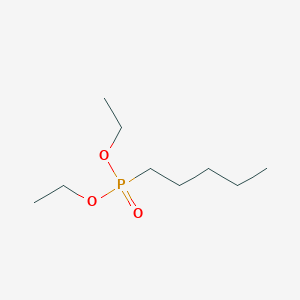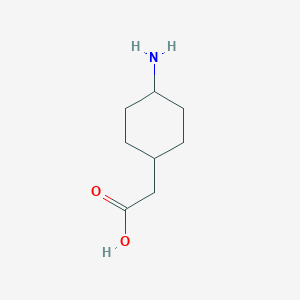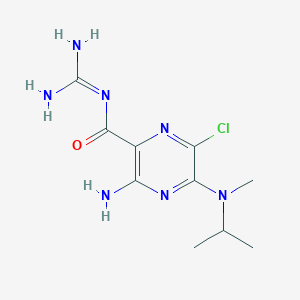
2-(Dimethylamino)ethyl acetate
Vue d'ensemble
Description
2-(Dimethylamino)ethyl acetate, also known as dimethylaminoethanol acetate or dimethylaminoethyl acetate, is a compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17 g/mol . It is commonly used in laboratory chemicals .
Synthesis Analysis
The synthesis of 2-(Dimethylamino)ethyl acetate has been reported in several studies. For instance, it has been synthesized as a part of diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) via RAFT . Another study reported the synthesis of two by-products, 2-(dimethylamino)ethyl-3-(2-dimethylamino)ethoxy)propanoate (DMETOADAME) and 2-(dimethylamino)ethyl-3-methoxypropanoate (MEPAME), which were characterized by FTIR, HNMR spectroscopies .Molecular Structure Analysis
The molecular structure of 2-(Dimethylamino)ethyl acetate is based on structures generated from information available in ECHA’s databases . The InChI string for this compound is InChI=1S/C6H13NO2/c1-6(8)9-5-4-7(2)3/h4-5H2,1-3H3 .Chemical Reactions Analysis
2-(Dimethylamino)ethyl acetate has been used in the formation of polymersomes, which are nanometer-sized spheroidal aggregates that respond to pH, temperature, and other conditions . These polymersomes have potential applications in drug delivery systems or as nanoreactors .Physical And Chemical Properties Analysis
2-(Dimethylamino)ethyl acetate is a liquid at 20 degrees Celsius . It has a molecular weight of 131.17 g/mol . The compound has a computed XLogP3-AA value of 0.2, indicating its lipophilicity .Applications De Recherche Scientifique
Building Blocks in Chemical Synthesis
2-(Dimethylamino)ethyl acetate is used as a building block in the synthesis of a variety of chemical compounds . It’s a versatile reagent that can be used to introduce the dimethylaminoethyl group into other molecules, which can then be further modified or used in subsequent reactions .
Bioactive Small Molecules
This compound is also used in the synthesis of bioactive small molecules . These are compounds that have biological activity and can interact with biological targets such as proteins, DNA, and RNA .
Aroma Chemicals
2-(Dimethylamino)ethyl acetate is used in the production of aroma chemicals . These are compounds that contribute to the scent of a variety of products, from perfumes to food flavorings .
Pesticides
This compound is used in the synthesis of certain pesticides . The dimethylaminoethyl group can confer specific properties to the pesticide, such as increased solubility or enhanced binding to the target pest .
Gene Delivery
Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA), a polymer derived from 2-(dimethylamino)ethyl methacrylate, is used for gene delivery . Due to its positive charge, PDMAEMA and its copolymers are able to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA .
Drug Delivery Systems
PDMAEMA is also used in the creation of drug delivery systems . For example, a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride has been synthesized for use as an ocular drug delivery system . Thermosensitive and crosslinked PDMAEMA nanogel was also exploited in anticancer therapy as a drug delivery system of doxorubicin .
Research Use Only (RUO) Products
2-Dimethylaminoethyl acetate is used in the production of Research Use Only (RUO) products . These are products that are intended for use in a research setting only and are not intended for use in diagnostic procedures .
Stimuli-responsive Polymersomes
Polymersomes of poly [2-(dimethylamino) ethyl methacrylate] are stimuli-responsive, meaning they can change their properties in response to changes in their environment . This makes them useful in a variety of applications, including drug delivery and biosensing .
Mécanisme D'action
Target of Action
It’s known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system
Mode of Action
As a glycine derivative , it may interact with glycine receptors or other related targets in the body. The compound might alter the function of these targets, leading to changes at the cellular level. More research is required to elucidate the precise interactions and resulting changes.
Biochemical Pathways
Given its relation to glycine , it might influence pathways where glycine acts as a neurotransmitter
Result of Action
As a derivative of glycine , it might have effects similar to those of glycine, such as modulating neuronal activity. More detailed studies are needed to describe these effects.
Safety and Hazards
2-(Dimethylamino)ethyl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .
Propriétés
IUPAC Name |
2-(dimethylamino)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(8)9-5-4-7(2)3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLSFPMYASLXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061684 | |
| Record name | Acetic acid, 2-(dimethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)ethyl acetate | |
CAS RN |
1421-89-2 | |
| Record name | Dimethylaminoethyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminoethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylamino)ethyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(dimethylamino)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, 2-(dimethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-dimethylaminoethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLAMINOETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERL2MM8I7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)











